molecular formula C6H5BrFNO2S B2472563 5-bromo-2-fluoromethanesulfonylpyridine CAS No. 2551114-55-5

5-bromo-2-fluoromethanesulfonylpyridine

Cat. No.: B2472563
CAS No.: 2551114-55-5
M. Wt: 254.07
InChI Key: WGIOGDGKLLHJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-fluoromethanesulfonylpyridine is a chemical compound with the molecular formula C6H5BrFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, fluorine, and a methanesulfonyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-fluoromethanesulfonylpyridine typically involves the introduction of bromine and fluorine atoms into the pyridine ring, followed by the addition of a methanesulfonyl group. One common method involves the reaction of 5-bromo-2-fluoropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is typically purified through recrystallization or chromatography techniques to remove impurities .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-fluoromethanesulfonylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-bromo-2-fluoromethanesulfonylpyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-fluoropyridine
  • 2-bromo-5-fluoropyridine
  • 5-bromo-2-fluoropyrimidine
  • 2-bromo-6-fluoropyridine

Uniqueness

5-bromo-2-fluoromethanesulfonylpyridine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the methanesulfonyl group plays a crucial role .

Properties

IUPAC Name

5-bromo-2-(fluoromethylsulfonyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c7-5-1-2-6(9-3-5)12(10,11)4-8/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIOGDGKLLHJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)S(=O)(=O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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